molecular formula C8H5Cl2FO4S B1517777 Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate CAS No. 1154155-49-3

Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate

Cat. No.: B1517777
CAS No.: 1154155-49-3
M. Wt: 287.09 g/mol
InChI Key: AULCPHOWJWXGCA-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate (CAS: 1154155-49-3) is an organosulfur ester with the molecular formula C₈H₅Cl₂FO₄S and a molecular weight of 287.1 g/mol . Its IUPAC name reflects the substituents: a methyl ester at position 1, chlorine at position 2, fluorine at position 4, and a chlorosulfonyl group at position 5 on the benzene ring. Key structural identifiers include the SMILES string COC(=O)C1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl and InChIKey AULCPHOWJWXGCA-UHFFFAOYSA-N .

The compound is a crystalline powder stored at room temperature and classified as hazardous (H314: causes severe skin burns and eye damage). It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of T-type calcium channel blockers like ABT-639 . Its commercial availability in high-purity forms (e.g., American Elements) underscores its industrial relevance .

Properties

IUPAC Name

methyl 2-chloro-5-chlorosulfonyl-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO4S/c1-15-8(12)4-2-7(16(10,13)14)6(11)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULCPHOWJWXGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154155-49-3
Record name methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate
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Mechanism of Action

Biological Activity

Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. The following sections explore its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by:

  • Chlorine and fluorine substituents : These halogens can influence the compound's reactivity and biological interactions.
  • Chlorosulfonyl group : This functional group is known for its ability to form sulfonamide derivatives, which have various biological applications.

The biological activity of this compound can be attributed to its interaction with specific biological targets, including:

  • Enzymatic inhibition : The compound may act as an inhibitor for certain enzymes, particularly carbonic anhydrases (CAs), which are important in various physiological processes.
  • Receptor modulation : It may also interact with nuclear receptors involved in gene regulation, potentially influencing pathways related to inflammation and cancer.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Potential : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives bearing sulfonamide groups have demonstrated high affinity for carbonic anhydrase IX (CAIX), a target in cancer therapy .
  • Antimicrobial Activity : The presence of the chlorosulfonyl group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
  • Inflammation Modulation : Similar compounds have been explored for their anti-inflammatory properties, suggesting that this compound may also possess such effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits CAIX; potential for selective targeting of cancer cells
AntimicrobialDisrupts bacterial functions; potential use in treating infections
Anti-inflammatoryMay modulate inflammatory pathways; potential therapeutic applications

Case Studies

  • Inhibition of Carbonic Anhydrase IX :
    • A study demonstrated that derivatives similar to this compound exhibited binding affinities in the nanomolar range to CAIX, indicating strong potential as anticancer agents .
  • Synthetic Pathways and Biological Evaluation :
    • Research has focused on synthesizing various derivatives and evaluating their biological activities. For example, compounds with sulfonamide groups were shown to have significant inhibitory effects on tumor growth in vitro .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s unique reactivity stems from its substituent arrangement. Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate C₈H₅Cl₂FO₄S Cl (C2), F (C4), SO₂Cl (C5), COOCH₃ (C1) 287.1 Intermediate for ABT-639 (T-type calcium channel blocker)
2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride C₇H₂Cl₂FO₃S Cl (C2), F (C4), SO₂Cl (C5), COCl (C1) 269.5 Precursor to sulfonamide drugs; higher reactivity due to acyl chloride group
Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate C₈H₅BrClFO₄S Br (C2), F (C4), SO₂Cl (C5), COOCH₃ (C1) 331.5 Bromine substitution enhances steric effects; used in agrochemical research
Methyl 3-(chlorosulfonyl)-4-fluorobenzoate C₈H₆ClFO₄S Cl (C3), F (C4), SO₂Cl (C5), COOCH₃ (C1) 268.6 Meta-substitution alters electronic properties; lower commercial demand

Commercial and Industrial Data

  • Pricing : Methyl 3-(chlorosulfonyl)-4-fluorobenzoate is priced at $250/g (97% purity), while the bromo analogue (Methyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate) costs $1,224/g (1g scale), reflecting the premium for halogen substitution .
  • Applications : The target compound’s primary use is in pharmaceutical synthesis , whereas brominated derivatives are niche intermediates in agrochemicals .

Preparation Methods

This approach is favored to control the introduction of the chlorosulfonyl group at the desired position (5-position) on the aromatic ring while preserving the chloro and fluoro substituents.

Chlorosulfonation of 4-chloro-2-fluorobenzoic Acid

The key intermediate, 4-chloro-2-fluorobenzoic acid, undergoes chlorosulfonation typically using chlorosulfonic acid or sulfuryl chloride under controlled conditions.

  • Reagents & Conditions:

    • Chlorosulfonic acid or chlorosulfonyl chloride as sulfonating agents.
    • Temperature control is critical, usually maintained at reflux or slightly elevated temperatures to avoid over-sulfonation.
    • Reaction time varies but generally is monitored until the desired substitution is confirmed.
  • Mechanism:

    • Electrophilic aromatic substitution occurs preferentially at the 5-position due to directing effects of existing substituents.
    • The chlorosulfonyl group (-SO2Cl) is introduced, forming 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid.
  • Challenges:

    • Avoidance of polysulfonation or side reactions.
    • Managing moisture sensitivity of the chlorosulfonyl group.

Esterification to Methyl Ester

Following chlorosulfonation, the benzoic acid intermediate is esterified to the methyl ester:

  • Typical Method:

    • Reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid, hydrochloric acid).
    • Alternatively, conversion of the acid to its acid chloride using thionyl chloride (SOCl₂) followed by reaction with methanol.
  • Conditions:

    • Reflux conditions to ensure complete esterification.
    • Anhydrous environment to prevent hydrolysis of the chlorosulfonyl group.
  • Purification:

    • Column chromatography using silica gel with hexane/ethyl acetate gradients is common.
    • Crystallization from suitable solvents to obtain pure product.

Representative Preparation Procedure

A representative synthetic route based on reported research findings is summarized below:

Step Reagents & Conditions Outcome Yield (%)
1. Chlorosulfonation 4-chloro-2-fluorobenzoic acid + chlorosulfonic acid, reflux Formation of 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid Not explicitly reported, typically high with controlled conditions
2. Esterification Intermediate + methanol, acid catalyst, reflux Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate Typically >80% after purification

Comparative Notes on Alternative Methods

While direct chlorosulfonation of the acid followed by esterification is the most common, alternative methods include:

These methods require careful stoichiometric control and temperature management to avoid side reactions.

Summary Table of Preparation Parameters

Parameter Typical Range/Condition Notes
Chlorosulfonation temperature Reflux (~100–120°C) Controlled to prevent overreaction
Sulfonating agent Chlorosulfonic acid or SO2Cl Highly reactive, moisture sensitive
Esterification temperature Reflux in methanol (~65°C) Acid catalyst used
Solvent for purification Hexane/Ethyl acetate mixture Silica gel column chromatography
Reaction atmosphere Anhydrous, inert (argon or nitrogen) Prevent hydrolysis of chlorosulfonyl
Yield >80% (overall) Dependent on reaction control

Q & A

Q. What are the established synthetic routes for Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate, and how do reaction conditions impact yield?

The compound is synthesized via chlorination of 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid using oxalyl chloride in the presence of catalytic DMF at room temperature. This method achieves an overall yield of 77% in a three-step process with single-step purification. Alternative routes, such as thionyl chloride in benzene under reflux, may require additional purification steps to remove by-products like dimethylformamide residues .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR confirm substituent positions and electronic environments.
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (≥90% typical) and detection of degradation products.
  • Mass Spectrometry (MS): Validates molecular weight (e.g., C₇H₃Cl₂FO₃S) and fragmentation patterns.
  • X-ray Crystallography (if applicable): Resolves ambiguous stereochemistry .

Advanced Research Questions

Q. How does the chlorosulfonyl group’s reactivity guide the design of nucleophilic substitutions in drug intermediates?

The chlorosulfonyl group serves as a reactive site for nucleophilic displacement, enabling coupling with amines or alcohols. For example, in synthesizing T-type calcium channel inhibitors like ABT-639, this group reacts with (R)-octahydropyrrolo[1,2-a]pyrazine to form sulfonamide intermediates critical for target specificity. Kinetic studies under controlled pH and temperature optimize reaction rates and minimize side products .

Q. What methodological approaches resolve contradictions in stability data under varying storage conditions?

  • Accelerated Stability Studies: Expose the compound to temperatures (e.g., 25°C, 40°C) and humidity levels (e.g., 60% RH) for 1–6 months. Monitor hydrolysis of the ester and sulfonyl chloride groups via HPLC.
  • Storage Recommendations: Anhydrous environments at -20°C in amber vials reduce degradation. Purity drops to <85% after 3 months at room temperature due to moisture sensitivity .

Q. How can researchers optimize purification techniques to balance yield and purity?

  • Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane for intermediates.
  • Recrystallization: Ethanol/water mixtures improve crystallinity but may reduce yield by 10–15%.
  • Comparative Data:
MethodSolvent SystemPurity AchievedYield LossReference
Column ChromatographyEthyl acetate/hexane≥98%20%
RecrystallizationEthanol/water95%15%

Q. What role does this compound play in structure-activity relationship (SAR) studies?

As a key intermediate, modifications to its halogen substituents (Cl, F) and ester groups are systematically tested to enhance binding affinity. For example, replacing the methyl ester with bulkier groups alters steric hindrance, impacting interactions with enzymes like carbonic anhydrase. Computational docking studies (e.g., AutoDock Vina) validate these hypotheses .

Q. How do solvent choices influence reaction outcomes in sulfonylation reactions?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states. However, DMF may lead to side reactions with chlorosulfonyl groups at elevated temperatures. Comparative studies in acetonitrile vs. THF show a 15% yield improvement in the former due to better solubility of intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar synthetic routes?

  • Variable Catalyst Loads: DMF concentrations >0.5% in oxalyl chloride reactions reduce yields by promoting over-chlorination.
  • By-Product Analysis: Use LC-MS to identify dimers or oxidized species. Adjust stoichiometry (e.g., 1.1 eq. oxalyl chloride) to suppress side reactions .

Methodological Tables

Q. Table 1: Synthetic Route Comparison

ParameterOxalyl Chloride Method Thionyl Chloride Method
Reaction Time4 hours4 hours (reflux)
CatalystDMF (0.5% v/v)None
Purification ComplexityLow (single-step)High (multiple extractions)
Overall Yield77%Not reported

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate

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